Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 4-(Acetylamino)-2-nitrobenzoic acid
4-(Acetylamino)-2-nitrobenzoic acid, identified by the CAS Number 21573-29-5 , is a highly functionalized aromatic carboxylic acid.[1][2] Its structure is characterized by a benzoic acid core substituted with a nitro group at the 2-position and an acetylamino group at the 4-position. This specific arrangement of electron-withdrawing (nitro) and electron-donating (acetylamino) groups, combined with the reactive carboxylic acid moiety, makes it a valuable and versatile intermediate in organic synthesis.
This guide provides an in-depth exploration of 4-(Acetylamino)-2-nitrobenzoic acid, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the causality behind experimental choices and protocols.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of 4-(Acetylamino)-2-nitrobenzoic acid are summarized below.
| Property | Data | Reference |
| CAS Number | 21573-29-5 | [1][2] |
| IUPAC Name | 4-acetamido-2-nitrobenzoic acid | [2] |
| Molecular Formula | C₉H₈N₂O₅ | [1][2] |
| Molecular Weight | 224.17 g/mol | [2] |
| Appearance | Beige to yellow crystalline powder | [3] |
| Melting Point | 220-224 °C | [3][4] |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)[O-] | [2] |
| InChIKey | DQKOLPCSICJNQJ-UHFFFAOYSA-N | [2] |
Synthesis Methodologies: A Strategic Approach
The synthesis of 4-(Acetylamino)-2-nitrobenzoic acid requires careful control of regioselectivity due to the directing effects of the substituents on the aromatic ring. While several general strategies exist for related compounds, a common and effective approach involves the selective nitration of a pre-functionalized precursor.
Core Synthesis Strategy: Nitration of 4-Acetamidobenzoic Acid
The most direct route involves the nitration of 4-Acetamidobenzoic acid. The acetamido group is an ortho-, para- director. Since the para position is blocked, it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho positions (3 and 5). However, to achieve substitution at the 2-position, a different strategy is often employed, such as starting with a molecule that favors this substitution pattern.
A plausible synthesis pathway begins with a precursor where the substitution pattern is already established or can be directed. One such general method involves the nitration of acetanilide followed by subsequent modifications.[1]
Below is a conceptual workflow illustrating the key transformations that could be employed.
Caption: Conceptual workflow for the synthesis of 4-(Acetylamino)-2-nitrobenzoic acid.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method. Researchers should always first consult primary literature and perform a thorough risk assessment.
Objective: To synthesize 4-(Acetylamino)-2-nitrobenzoic acid.
Materials:
-
4-Amino-2-nitrobenzoic acid
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Glacial acetic acid (as solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
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Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-nitrobenzoic acid in a minimal amount of glacial acetic acid with gentle warming.
-
Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution. A few drops of pyridine can be added to catalyze the reaction.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Precipitation: The product, 4-(Acetylamino)-2-nitrobenzoic acid, should precipitate as a solid. If precipitation is slow, add dilute hydrochloric acid dropwise.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and unreacted reagents.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the final product using melting point analysis, IR, and NMR spectroscopy.
Applications in Research and Development
The unique arrangement of functional groups in 4-(Acetylamino)-2-nitrobenzoic acid makes it a valuable precursor in several areas, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[1]
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Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules with potential therapeutic properties. The nitro group can be selectively reduced to an amine, which can then undergo a wide range of reactions (e.g., amide bond formation, cyclization). This has been explored in the synthesis of quinazolinone derivatives, which have shown potential anti-inflammatory properties.[1]
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Heterocyclic Chemistry: The compound is a precursor for synthesizing various heterocyclic structures. For instance, it has been used in the synthesis of pyrazole derivatives that exhibit promising antitumor activity.[1]
-
Medicinal Chemistry Research: The molecule itself and its simple derivatives have been investigated for biological activity, including potential antibacterial properties.[1]
The relationship between the compound's structure and its synthetic utility is illustrated below.
Caption: Synthetic utility of 4-(Acetylamino)-2-nitrobenzoic acid based on its functional groups.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary and should be supplemented with a careful review of the full Safety Data Sheet (SDS).
Hazard Identification
Based on data for structurally related nitrobenzoic acids, this compound should be handled as potentially hazardous.
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Acute Effects: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]
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Chronic Effects: Suspected of causing genetic defects, cancer, or reproductive harm.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
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If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
4-(Acetylamino)-2-nitrobenzoic acid is more than just a chemical compound; it is a versatile tool for synthetic chemists. Its carefully balanced electronic and functional properties provide a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of novel pharmaceuticals, dyes, and other high-value chemical entities.
References
- Smolecule. (n.d.). Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5.
- Chemcasts. (n.d.). Thermophysical Properties of 4-(Acetylamino)-2-methoxy-5-nitrobenzoic acid.
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PubChem. (n.d.). 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Benzoic acid, 2-(acetylamino)-4-nitro-. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-ACETAMIDO-4-NITROBENZOIC ACID | CAS 951-97-3. Retrieved from [Link]
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LookChem. (n.d.). Cas 1539-06-6,4-Acetamido-3-nitrobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.
Sources
- 1. Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5 [smolecule.com]
- 2. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 - PubChem [pubchem.ncbi.nlm.nih.gov]
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